1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One
Description
Properties
IUPAC Name |
1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6(15)11-5-10(14-16-11)8-3-2-7(12)4-9(8)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPDMIAJOUWXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400832 | |
| Record name | 1-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-34-6 | |
| Record name | 1-[3-(2,4-Dichlorophenyl)-5-isoxazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,4-Dichlorophenyl Nitrile Oxide
2,4-Dichlorobenzaldehyde is converted to its oxime derivative via reaction with hydroxylamine hydrochloride in ethanol under reflux. Subsequent oxidation with chloramine-T or sodium hypochlorite yields the nitrile oxide.
Cycloaddition with 3-Butyn-2-one
The nitrile oxide undergoes cycloaddition with 3-butyn-2-one (acetylacetylene) in dichloromethane at 0–5°C. The reaction proceeds via a concerted mechanism, forming the isoxazole ring with regioselective placement of the 2,4-dichlorophenyl and acetyl groups.
Reaction Conditions
-
Solvent: Dichloromethane
-
Temperature: 0–5°C
-
Yield: 60–70%
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Condensation of β-Keto Esters with Hydroxylamine
This method leverages β-keto esters as precursors for the acetyl-substituted isoxazole.
Preparation of Ethyl 3-(2,4-Dichlorophenyl)-3-oxopropanoate
2,4-Dichlorophenylglyoxal is condensed with ethyl acetoacetate in the presence of piperidine, forming the β-keto ester.
Cyclization with Hydroxylamine Hydrochloride
The β-keto ester reacts with hydroxylamine hydrochloride in ethanol under reflux, inducing cyclization to form the isoxazole ring. The acetyl group is retained at position 5.
Optimization Insights
Post-Functionalization of Preformed Isoxazole Cores
Halogenation and Acetylation of 3-Arylisoxazoles
A preformed 3-arylisoxazole undergoes Friedel-Crafts acetylation using acetyl chloride and AlCl in dichloroethane (DCE). For example, 3-(2,4-dichlorophenyl)isoxazole is acetylated at position 5 under mild conditions.
Key Data
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cycloaddition between 2,4-dichlorophenyl nitrile oxide and acetylacetylene, reducing reaction times from hours to minutes.
Procedure
Gram-Scale Synthesis and Industrial Feasibility
A scalable protocol involves:
-
Nitrile Oxide Generation : 2,4-Dichlorobenzaldehyde oxime (10 mmol) oxidized with NaOCl.
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Cycloaddition : Reacted with 3-butyn-2-one (12 mmol) in DCE at 0°C.
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Workup : Quenched with NaHCO, extracted with DCM, and purified via flash chromatography.
Performance Metrics
Analytical Validation and Spectral Data
1^11H NMR Characterization
Mass Spectrometry
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | 70 | 95 | 2–4 h | High |
| β-Keto Ester Condensation | 65 | 90 | 6–8 h | Moderate |
| Microwave Synthesis | 80 | 98 | 10 min | High |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dichlorophenyl group allows for various substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and isoxazole ring play crucial roles in its binding to biological targets, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Compound 1 : 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One
- Molecular Formula: C₁₂H₁₀ClNO₂
- Molecular Weight : 235.67 g/mol
- Key Differences :
- Substituent Position : The phenyl group is substituted with a single chlorine at the 4-position (vs. 2,4-dichloro in the target compound).
- Isoxazole Modification : A methyl group at position 5 replaces the ketone moiety.
- The methyl group may enhance metabolic stability but reduce hydrogen-bonding capacity .
Compound 2 : 1-(2,5-Dichloro-3-Thienyl)Ethan-1-One
- Molecular Formula : C₆H₄Cl₂OS
- Molecular Weight : 195.07 g/mol
- Key Differences :
- Heterocycle : Thiophene replaces the isoxazole ring.
- Substituents : 2,5-dichloro substitution on the thienyl ring.
- Implications :
Compound 3 : 1-(2,4-Dihydroxyphenyl)-2-Methyl-1-Propanone
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Key Differences: Aromatic System: A dihydroxyphenyl group replaces the dichlorophenyl moiety. Ketone Structure: Branched propanone chain instead of a planar isoxazole ring.
- Implications :
Physicochemical and Electronic Properties
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Lipophilicity (LogP) | High (dichloro substitution) | Moderate (monochloro) | Moderate (thiophene) | Low (dihydroxyphenyl) |
| Hydrogen Bonding | Moderate (isoxazole N/O) | Low (methyl group) | Low (thiophene S) | High (hydroxyl groups) |
| Molecular Weight | 256.09 g/mol | 235.67 g/mol | 195.07 g/mol | 180.20 g/mol |
| Aromatic System | Isoxazole + dichlorophenyl | Isoxazole + chlorophenyl | Thiophene + dichloro | Dihydroxyphenyl |
Biological Activity
1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One is a compound belonging to the isoxazole family, characterized by its unique structure that includes a dichlorophenyl group attached to an isoxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : 1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone
- Molecular Formula : C₁₁H₇Cl₂NO₂
- Molecular Weight : 276.09 g/mol
- CAS Number : 175277-34-6
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dichlorophenyl group enhances its lipophilicity and facilitates binding to various biological receptors and enzymes. This compound may inhibit or modulate the activity of specific proteins involved in disease pathways.
Antimicrobial Properties
Research indicates that compounds within the isoxazole family exhibit significant antimicrobial activity. For example, studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a significant reduction in cell viability at concentrations above 50 µM. The compound was shown to activate caspase pathways, indicating its potential as an anticancer agent.
Synthesis and Derivatives
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The reaction pathway often includes:
- Formation of oxime from 2,4-dichlorobenzaldehyde and hydroxylamine.
- Cyclization to produce the isoxazole ring.
- Acetylation to yield the final product.
Comparative Studies
Comparative studies with structurally similar compounds reveal that variations in substituents significantly affect biological activity. For instance:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial | 30 |
| 1-[3-(2-Chlorophenyl)Isoxazol-5-Yl]Ethan-1-One | Antimicrobial | 45 |
| 1-[3-(Phenyl)Isoxazol-5-Yl]Ethan-1-One | Anticancer | >100 |
Q & A
Q. Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Prevents side reactions |
| Reaction Time | 6–8 hours | Maximizes cyclization |
| pH | 4–5 (acetic acid) | Stabilizes intermediates |
How can spectroscopic and crystallographic methods resolve structural ambiguities in halogenated isoxazole derivatives?
Basic Research Question
- Spectroscopy :
- X-ray crystallography : Single-crystal diffraction (e.g., using APEX2 detectors) resolves bond lengths and dihedral angles. For example, the dichlorophenyl-isoxazole dihedral angle typically ranges 5–15° .
How do computational methods predict the reactivity and electronic properties of this compound?
Advanced Research Question
- DFT calculations : B3LYP/6-31G(d) models predict electrophilic regions (e.g., acetyl carbon) and HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity .
- Molecular docking : Studies suggest the dichlorophenyl group enhances hydrophobic interactions with enzyme active sites (e.g., CYP450 isoforms) .
Q. Key Computational Results :
| Property | Value/Outcome | Method |
|---|---|---|
| HOMO-LUMO Gap | 4.3–4.7 eV | DFT/B3LYP |
| LogP | 3.2 ± 0.1 | Molinspiration |
| Electrophilicity | 1.8 eV | NBO Analysis |
What strategies address contradictions in crystallographic data for halogenated isoxazole derivatives?
Advanced Research Question
Discrepancies in bond lengths or packing motifs arise from:
- Halogen interactions : Cl⋯Cl contacts (3.3–3.5 Å) vs. Cl⋯π interactions in polymorphic forms .
- Resolution : High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis differentiate genuine structural variations from experimental noise .
Q. Case Study :
| Compound | C=O Bond Length (Å) | Dihedral Angle (°) | Source |
|---|---|---|---|
| Target Compound | 1.21 | 8.2 | |
| Analog () | 1.23 | 12.5 |
How does the 2,4-dichlorophenyl substitution influence biological activity in isoxazole derivatives?
Advanced Research Question
The 2,4-dichloro group enhances:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
